Monomer Oxidation Potential (Epa) in the N-(Benzylideneamino)pyrrole Series
The anodic peak potential (Epa) of N-Benzylidene-1H-pyrrole-1-amine (Pr(N-BA-H)) was measured at 1.27 ± 0.08 V vs. Ag/Ag+ in acetonitrile, placing it at an intermediate position within the monomer series [1]. The Epa values follow the order governed by the para-substituent electronic effect, with the unsubstituted compound (R=H) showing a lower oxidation potential than the 4-cyano derivative (Epa ≈ 1.35 V) but higher than the 4-methoxy analogue (Epa ≈ 1.19 V), as plotted in the linear Epa vs. calculated IP correlation (slope determined by AM1 method) [1].
| Evidence Dimension | Monomer anodic peak potential (Epa) by cyclic voltammetry |
|---|---|
| Target Compound Data | Epa = 1.27 ± 0.08 V vs. Ag/Ag+ |
| Comparator Or Baseline | Pr(N-BA-OMe): Epa ≈ 1.19 V; Pr(N-BA-Cl): Epa ≈ 1.27 V; Pr(N-BA-CN): Epa ≈ 1.35 V; Pr(N-BA-NO2): Epa ≈ 1.38 V (all vs. Ag/Ag+) |
| Quantified Difference | ΔEpa (H vs. OMe) ≈ +0.08 V; ΔEpa (H vs. CN) ≈ −0.08 V; ΔEpa (H vs. NO2) ≈ −0.11 V |
| Conditions | Cyclic voltammetry on Pt electrode in dry acetonitrile with 0.10 M [Et4N]BF4; scan rate 100 mV/s; reference Ag/AgNO3 (0.1 M) |
Why This Matters
The intermediate oxidation potential of the unsubstituted monomer establishes it as the essential electronic baseline for structure–property relationship studies; procurement of this specific compound is required when the experimental design demands a reference monomer devoid of para-substituent electronic bias.
- [1] Murakami, Y.; Yamamoto, T. Electrochemical Properties of N-(benzylideneamino)pyrroles and Their Polymerization. New Monomers for Conductive Polymers. Electrochemistry 1999, 67 (7), 752–754. View Source
